molecular formula C4H6N2OS B7963379 3-Methoxy-1,2-thiazol-5-amine

3-Methoxy-1,2-thiazol-5-amine

Cat. No.: B7963379
M. Wt: 130.17 g/mol
InChI Key: HTZGCRHBQRDUEI-UHFFFAOYSA-N
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Description

Positional Isomerism

Positional isomers of this compound arise from variations in substituent placement. For instance:

  • 5-Methoxy-3-amino-1,2-thiazole : The methoxy and amine groups swap positions.
  • 2-Methoxy-5-amino-1,3-thiazole : A structural isomer with a 1,3-thiazole core.

These isomers differ in electronic distribution and steric interactions, influencing reactivity and potential applications.

Tautomerism

Tautomerism in thiazoles typically involves proton shifts between nitrogen and adjacent carbon atoms. However, this compound exhibits limited tautomeric potential due to:

  • Aromatic Stabilization : The thiazole ring’s aromaticity discourages proton migration.
  • Substituent Effects : The electron-donating methoxy group and electron-withdrawing amine group create a resonance balance that minimizes tautomeric shifts.

While the amine group could theoretically tautomerize to an imine form (-NH– → =N–), this process is energetically unfavorable in the absence of strong acidic or basic conditions.

Properties

IUPAC Name

3-methoxy-1,2-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZGCRHBQRDUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-thiazol-5-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxy-1,2-thiazole with ammonia or an amine under suitable conditions. Another method involves the cyclization of appropriate precursors such as 3-methoxy-2-aminothiocarbonyl compounds.

  • Method 1: Reaction with Ammonia or Amine

      Reactants: 3-Methoxy-1,2-thiazole, Ammonia or Amine

      Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (e.g., 80-100°C) for several hours.

      Reaction: [ \text{3-Methoxy-1,2-thiazole} + \text{Ammonia} \rightarrow \text{this compound} ]

  • Method 2: Cyclization of 3-Methoxy-2-aminothiocarbonyl Compounds

      Reactants: 3-Methoxy-2-aminothiocarbonyl compound

      Conditions: The cyclization reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

      Reaction: [ \text{3-Methoxy-2-aminothiocarbonyl compound} \rightarrow \text{

Biological Activity

3-Methoxy-1,2-thiazol-5-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The methoxy group at the 3-position enhances its solubility and may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus8 μg/mL16 μg/mL
Escherichia coli16 μg/mL32 μg/mL
Pseudomonas aeruginosa32 μg/mL64 μg/mL

These results indicate that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver cancer)20–30Induction of apoptosis
HT-29 (Colon cancer)15–25Cell cycle arrest at G2/M phase
MCF-7 (Breast cancer)25–35Inhibition of angiogenesis

The compound's mechanism of action includes inducing apoptosis and inhibiting cell cycle progression in cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The MTT assay revealed varying levels of cytotoxicity across different cell lines:

Cell Line Cytotoxicity (MTT Assay)
Normal Human FibroblastsLow toxicity
HepG2Moderate toxicity
HT-29High toxicity

These findings suggest that while the compound exhibits significant anticancer activity, it also poses a risk of cytotoxicity to normal cells, necessitating further investigation into its therapeutic window .

Case Studies and Research Findings

Several case studies have illustrated the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study reported that thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin against resistant bacterial strains .
  • Anticancer Properties : Research indicated that compounds with similar structures showed selective activity against glioblastoma and melanoma cells while sparing normal cells .
  • Mechanistic Insights : Molecular docking studies have suggested that thiazole derivatives interact with specific targets involved in cell proliferation and survival pathways, enhancing their potential as therapeutic agents .

Scientific Research Applications

Chemistry

3-Methoxy-1,2-thiazol-5-amine serves as a building block in the synthesis of more complex thiazole derivatives. These derivatives are valuable in various chemical research fields due to their unique properties and functionalities.

Application AreaDescription
SynthesisUsed in creating complex thiazole derivatives
Chemical ReactionsActs as a precursor in various chemical reactions

Biology

The compound is being studied for its biological activities , including:

  • Antimicrobial Activity : Exhibits significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of key enzymes responsible for microbial growth.
  • Antifungal and Antiviral Properties : Ongoing research is assessing its potential to combat fungal infections and viral pathogens.
Biological ActivityEffectiveness
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AntifungalUnder investigation
AntiviralUnder investigation

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate in developing new drugs. Notable findings include:

  • Anticancer Potential : Specific analogs have shown significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and HepG2 (liver cancer), indicating potential for development as anticancer therapeutics.
  • Trypanocidal Activity : Related thiazole compounds have demonstrated notable activity against Trypanosoma brucei, suggesting broader applications in treating parasitic infections.
Medical ApplicationFindings
AnticancerSignificant cytotoxicity against cancer cell lines
TrypanocidalNotable activity against Trypanosoma brucei

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) effective against bacterial strains, indicating promising applications in treating infections.
  • Anticancer Research : Investigations revealed that specific analogs showed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic uses.
  • Trypanocidal Activity : Research on related thiazole compounds found notable trypanocidal activity, indicating broader applications in treating parasitic infections.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at the 5-position participates in nucleophilic substitution reactions, particularly with electrophilic reagents:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane (DCM) to form amides.
    Example :

    3-Methoxy-1,2-thiazol-5-amine+CH3COClEt3N, DCM3-Methoxy-1,2-thiazol-5-acetamide\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-Methoxy-1,2-thiazol-5-acetamide}

    Yield: 85–92% under optimized conditions.

  • Sulfonation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamide derivatives, enhancing solubility for pharmaceutical applications.

Reaction TypeReagentSolventProductYield (%)
AcylationAcetyl chlorideDCM5-Acetamide derivative85–92
SulfonationTosyl chlorideTHF5-Tosylamide derivative78–84

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at specific positions due to electron density modulation by the methoxy group:

  • Nitration : Directed to the 4-position (meta to methoxy) using HNO₃/H₂SO₄ at 0–5°C.

  • Halogenation : Bromination with Br₂ in acetic acid yields 4-bromo-3-methoxy-1,2-thiazol-5-amine, a precursor for cross-coupling reactions .

Mechanistic Insight :
The methoxy group activates the ring but directs electrophiles away from the 2-position due to steric and electronic effects.

Coupling Reactions

The halogenated derivatives (e.g., 4-bromo-substituted) facilitate cross-coupling:

  • Suzuki Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
    Example :

    4-Bromo-3-methoxy-1,2-thiazol-5-amine+ArB(OH)2Pd(0), K2CO34-Aryl-3-methoxy-1,2-thiazol-5-amine\text{4-Bromo-3-methoxy-1,2-thiazol-5-amine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(0), K}_2\text{CO}_3} \text{4-Aryl-3-methoxy-1,2-thiazol-5-amine}

    Reaction Conditions: 80°C, DMF/H₂O (3:1), 12 hours.

Coupling TypeCatalystSubstrateProductYield (%)
SuzukiPd(PPh₃)₄4-Bromo derivative4-Aryl-substituted thiazole65–72

Alkylation and Acylation of the Thiazole Ring

The nitrogen in the thiazole ring can undergo alkylation under basic conditions:

  • Methylation : Using methyl iodide and NaH in DMF produces N-methylated derivatives.

  • Acylation : Reacts with benzoyl chloride to form N-benzoyl derivatives, enhancing lipophilicity.

Complexation with Metal Ions

The amine and thiazole nitrogen atoms act as ligands for transition metals:

  • Coordination with Cu(II) : Forms stable complexes in ethanol/water (1:1) at pH 7–8, characterized by UV-Vis and ESR spectroscopy.

  • Catalytic Applications : Cu complexes show potential in oxidation reactions, though further studies are needed.

Key Research Findings

  • Antibacterial Activity : Derivatives synthesized via acylation exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli.

  • Enzyme Inhibition : Sulfonamide derivatives inhibit MurE ligase (IC₅₀ = 1.2 µM), critical for bacterial cell wall synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Heterocycle Substituents Molecular Weight Key Properties
3-Methoxy-1,2-thiazol-5-amine Thiazole 3-OCH₃, 5-NH₂ 130.16 g/mol High polarity, electron-rich ring
3-Methyl-1,2-thiazol-5-amine HCl Thiazole 3-CH₃, 5-NH₂ (HCl) 165.63 g/mol Moderate solubility, salt form
3-Amino-5-methyl-1,2,4-triazole Triazole 3-NH₂, 5-CH₃ 98.11 g/mol High thermal stability, hydrogen bonding
5-Amino-3-methylisoxazole Isoxazole 3-CH₃, 5-NH₂ 98.10 g/mol Lower aromaticity, COX-2 inhibition

Research Findings and Trends

  • Electronic Effects : Methoxy-substituted thiazoles exhibit enhanced nucleophilic aromatic substitution (NAS) reactivity compared to methyl analogues due to resonance donation .
  • Biological Activity : Thiazoles with electron-donating groups (e.g., methoxy) show improved antimicrobial activity, whereas nitro-substituted benzothiazoles are more cytotoxic .
  • Synthetic Utility : Thiadiazoles and triazoles are preferred for high-temperature applications, while oxazoles are emerging in materials science for their tunable electronic properties .

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxy-1,2-thiazol-5-amine?

  • Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, nucleophilic substitution on a pre-functionalized thiazole scaffold can introduce the methoxy group. Key reagents include methylating agents (e.g., methyl iodide) under basic conditions, or methoxide nucleophiles. Cyclization of thiourea derivatives with α-haloketones may also yield the thiazole core. Reaction optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to prevent hydrolysis .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation employs:
  • X-ray crystallography to determine bond lengths, angles, and tautomeric forms (e.g., planar thiazole rings with dihedral angles <5° for substituents) .
  • Spectroscopy :
  • ¹H/¹³C NMR to identify methoxy (-OCH₃) and amine (-NH₂) protons/carbons.
  • IR spectroscopy to detect N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
  • Electron density distribution : The methoxy group’s electron-donating effect increases electron density on the thiazole ring, influencing reactivity.
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions and regioselectivity in electrophilic substitutions.
  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) with exact-exchange terms reduce errors in atomization energies (<3 kcal/mol) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise protection-deprotection : Protect the amine group (e.g., with Boc or Fmoc) during methoxylation to prevent side reactions .
  • Catalytic optimization : Use Pd/Cu catalysts for cross-coupling steps or phase-transfer catalysts (e.g., TBAB) in biphasic systems.
  • Reaction monitoring : Employ LC-MS or TLC to track intermediates and adjust stoichiometry/temperature in real time .

Q. How does the methoxy group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The methoxy group:
  • Activates the ring : Electron-donating OCH₃ enhances nucleophilic aromatic substitution (NAS) at the 2-position via resonance.
  • Directs electrophiles : In electrophilic substitutions (e.g., nitration), the methoxy group directs incoming groups to the para position relative to itself.
  • Steric effects : Bulkier substituents may hinder access to reactive sites, requiring optimized solvent polarity (e.g., DMSO for better solubility) .

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